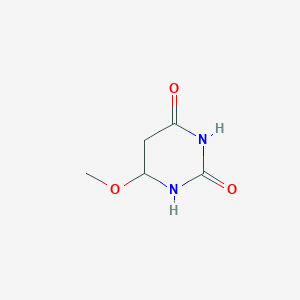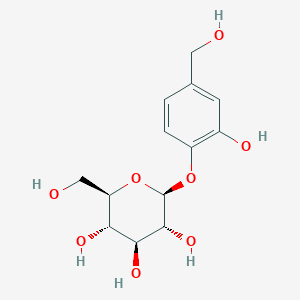
Calleryanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calleryanin involves the glycosylation of vanillin-based aglycones or late-stage derivatization of vanilloloside . The intermediates are synthesized from vanillin as the sole aromatic precursor. A mild acidic deacetylation step is key in the synthesis, providing the final products with yields ranging from 10% to 50% and a general purity of over 95% .
Industrial Production Methods
the scalable total synthesis approach mentioned above provides a potential pathway for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Calleryanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mild acids for deacetylation and glycosylation agents for the synthesis of glycosides . The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions involving this compound include various glycosides and esters, which are used in different scientific and industrial applications .
Scientific Research Applications
Calleryanin has several scientific research applications:
Mechanism of Action
Calleryanin exerts its effects through its phenolic glycoside structure, which interacts with various molecular targets and pathways involved in plant defense mechanisms . The exact molecular targets and pathways are still under investigation, but it is known to play a role in the plant’s response to environmental stressors .
Comparison with Similar Compounds
Similar Compounds
Vanilloloside: Another vanillin-derived glucoside ester synthesized using similar methods.
Gastrodin: A related compound found in Origanum vulgare subspecies.
Uniqueness
Calleryanin is unique due to its specific glycoside structure and its role in plant defense mechanisms. Its synthesis from vanillin as the sole aromatic precursor also sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H18O8 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
AWHHJEGHYHOVRN-UJPOAAIJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


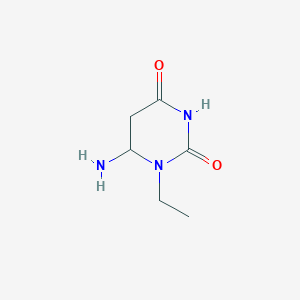
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
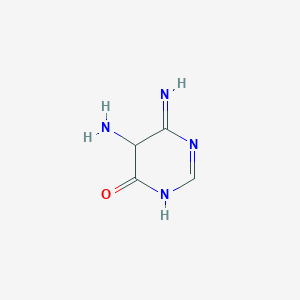
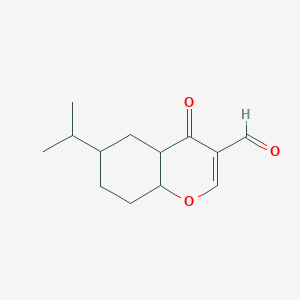
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
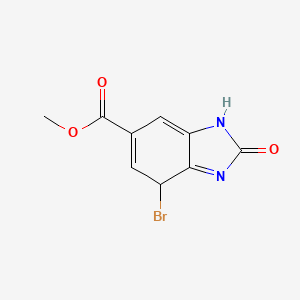
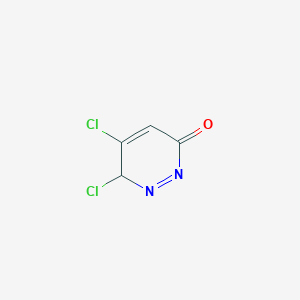
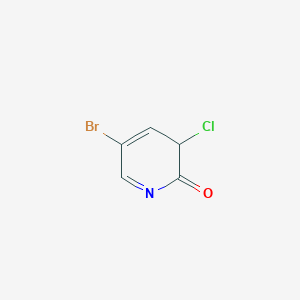
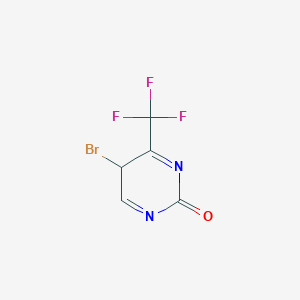
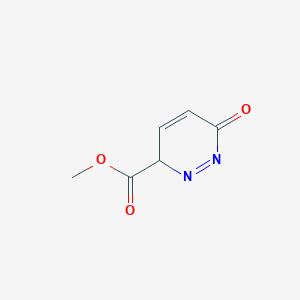

![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
